2-(phenylamino)-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Description
The compound is a complex organic molecule that contains several functional groups and rings, including a phenylamino group, a tetrahydroisoquinoline group, and a thiadiazoloquinazolinone group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tetrahydroisoquinoline (THIQ) analogs are often synthesized due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . Commonly used synthetic strategies for constructing the core scaffold of THIQ have been discussed .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The tetrahydroisoquinoline group, in particular, is a key structural element in many biologically active compounds .Future Directions
Mechanism of Action
Target of Action
Compounds based on the 1,2,3,4-tetrahydroisoquinoline (thiq) scaffold, which is a part of the given compound, have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets in a way that leads to their biological activities against various pathogens and disorders .
Biochemical Pathways
It is known that thiq-based compounds can influence a variety of biological pathways due to their diverse biological activities .
Result of Action
The diverse biological activities of thiq-based compounds suggest that they could have a range of effects at the molecular and cellular levels .
properties
IUPAC Name |
2-anilino-8-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2S/c31-22(29-13-12-16-6-4-5-7-18(16)15-29)17-10-11-20-21(14-17)27-25-30(23(20)32)28-24(33-25)26-19-8-2-1-3-9-19/h1-11,14H,12-13,15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQANYMGVRUFOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)C(=O)N5C(=N4)SC(=N5)NC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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